molecular formula C16H13BrO3 B14919767 (2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid

(2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid

Cat. No.: B14919767
M. Wt: 333.18 g/mol
InChI Key: KTQCYOABVYGDNK-RMKNXTFCSA-N
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Description

(2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a benzyloxy group and a bromine atom attached to a phenyl ring, which is further connected to a propenoic acid moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid typically involves the following steps:

    Benzyloxylation: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Formation of Propenoic Acid Moiety: The final step involves the formation of the propenoic acid moiety through a condensation reaction between the brominated benzyloxyphenyl compound and acrylic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions and to investigate the effects of structural modifications on biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and bromine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The propenoic acid moiety may participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[2-(benzyloxy)-4-chlorophenyl]prop-2-enoic acid: Similar structure with a chlorine atom instead of bromine.

    (2E)-3-[2-(benzyloxy)-5-fluorophenyl]prop-2-enoic acid: Similar structure with a fluorine atom instead of bromine.

    (2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid imparts unique reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s interactions with molecular targets, making it distinct in terms of its chemical and biological behavior.

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

(E)-3-(5-bromo-2-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H13BrO3/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b9-6+

InChI Key

KTQCYOABVYGDNK-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O

Origin of Product

United States

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